molecular formula C15H22N2O4S2 B2706369 N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2319894-57-8

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2706369
CAS No.: 2319894-57-8
M. Wt: 358.47
InChI Key: YPWFVLFXGGBMIT-UHFFFAOYSA-N
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Description

N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a thian-4-yl group, a thiophen-2-yl group, and an ethanediamide backbone

Scientific Research Applications

N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the thian-4-yl intermediate: This step involves the reaction of a suitable thian precursor with 2-hydroxyethanol under acidic or basic conditions to introduce the 2-hydroxyethoxy group.

    Introduction of the thiophen-2-yl group: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophen-2-yl halide and a suitable palladium catalyst.

    Formation of the ethanediamide backbone: The final step involves the reaction of the thian-4-yl and thiophen-2-yl intermediates with an ethanediamide precursor under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[4-(2-hydroxyethoxy)phenyl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
  • N’-{[4-(2-hydroxyethoxy)benzyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness

N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of the thian-4-yl group, which imparts specific chemical and biological properties that are not observed in similar compounds with different substituents. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c18-5-6-21-15(3-8-22-9-4-15)11-17-14(20)13(19)16-10-12-2-1-7-23-12/h1-2,7,18H,3-6,8-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWFVLFXGGBMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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